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Efficacy Data in TKI-Resistant CML

The table below summarizes the efficacy results from a phase II trial involving 77 Asian patients with CML
in the chronic phase (CML-CP) who were resistant or intolerant to previous TKI treatment. Patients were

treated with radetinib at a starting dose of 400 mg twice daily [1].

- 1 In Imatinib- In Imatinib- In Patients

vera

Efficacy Endpoint Resistant Intolerant Without BCR-
Response Rate . . .

Patients Patients ABL1 Mutations

Major Cytogenetic 65% (50/77 68% 59% Superior response

Response (MCyR) patients) rates

Complete 47% (36/77 Information Information Information missing

Cytogenetic patients) by 12 missing missing

Response (CCyR) months
Abbreviations: MCyR: Major Cytogenetic Response (Philadelphia chromosome-positive metaphases
<35%); CCyR: Complete Cytogenetic Response (Philadelphia chromosome-positive metaphases 0%) [2].

These results are considered comparable to those achieved with other second-generation TKIs (like nilotinib,

dasatinib, and bosutinib) used in the salvage setting after imatinib failure [1].

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s547893?utm_src=pdf-body
https://www.smolecule.com/products/s547893?utm_src=pdf-interest
https://www.smolecule.com/products/s547893?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10807643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639974/
https://www.smolecule.com/products/s547893?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Mutational Sensitivity and Resistance

The efficacy of radotinib is strongly influenced by the presence of specific mutations in the BCR-ABL1
kinase domain. Understanding this profile is crucial for selecting the appropriate therapy for resistant

patients [1] [3].

¢ Sensitive Mutations: Radotinib is effective against several common BCR-ABL1 mutations, including
M244V, Q252H, V299L, F311l, F317L, M351T, and H396R [1].

¢ Resistant Mutations: The T315I "gatekeeper" mutation confers high-level resistance to radotinib,
as it does to all first- and second-generation TKIs except ponatinib. Other mutations that confer
moderate to high resistance include G250E, Y253H, E255V, T315M, and F359C [1] [3] [4].

Key Experimental Protocol

For transparency and reproducibility, here are the methodological details from the pivotal phase II trial cited
above [1].

¢ Study Design: Open-label, multicenter, phase Il clinical trial.

e Patient Population: 77 adult patients with CML-CP confirmed to be resistant or intolerant to prior TKI
therapy.

¢ Intervention: Oral radotinib hydrochloride (I'Y5511) at a dose of 400 mg twice daily.

¢ Primary Endpoint: The rate of Major Cytogenetic Response (MCyR) by 12 months of treatment.

e Assessment Methods:

o Cytogenetic Response: Evaluated through bone marrow cytogenetic analysis every 3
months. This involves analyzing the metaphases of cells from a bone marrow aspirate to
determine the percentage of Philadelphia chromosome-positive cells.

o Molecular Response: monitored via quantitative reverse transcription polymerase chain
reaction (QRT-PCR) to measure BCR-ABL1 transcript levels.

o Mutation Screening: Direct sequencing of the BCR-ABL1 kinase domain was performed to
identify baseline and emerging mutations.

Safety and Tolerability Profile

While effective, radetinib treatment is associated with specific adverse events that require careful

management [1].
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e Common Grade IlIl/lV Non-Hematological Adverse Events: The most frequent severe biochemical
abnormalities were hyperbilirubinemia (23.4%), hyperglycemia (19.5%), and elevated alanine
aminotransferase (ALT) (11.7%) [1].

¢ Common Grade Ill/lV Hematological Adverse Events: Thrombocytopenia (24.7%) and anemia
(5.2%) were observed [1].

e Dose Modifications: The study reported that dose reduction or interruption was necessary in a
significant proportion of patients (68.8% and 71.4%, respectively), indicating that the 800 mg daily
starting dose may be challenging for some patients in the second-line setting [1].

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of BCR-ABL1 inhibition by TKIs like radotinib and how

mutations can lead to drug resistance, a core concept in understanding its use in resistant CML.

The therapeutic efficacy of TKIs is a balance between effective inhibition and the selective pressure for

resistance mutations. The diagram above shows this relationship [3] [4].

¢ Normal Pathway & Inhibition: Radotinib is a second-generation TKI that competitively binds to the
ATP-binding site of the BCR-ABLL1 protein, inhibiting its constitutive tyrosine kinase activity and
inducing leukemia cell death [1] [5].

¢ Resistance Pathway: Point mutations in the kinase domain can alter the drug-binding site,
preventing TKI binding and leading to clinical resistance. The specific mutation determines the degree
of resistance to different TKIs [3] [4].

Context Among Treatment Options

Radotinib is one of several second-generation TKIs available for managing CML after initial TKI failure.

e Approval Status: It is currently approved for the treatment of CML in South Korea, for both newly
diagnosed patients and those requiring salvage therapy [1] [5].

¢ Position in Therapy: Its efficacy and mutation profile position it as a viable second-line option for
patients resistant or intolerant to imatinib, particularly for those without the T3151 mutation [1].

e Comparison with Other TKls: The response rates and mechanism of action of radotinib are
comparable to other second-generation TKIs like nilotinib and dasatinib. Its distinct safety profile (e.g.,
higher incidence of liver enzyme elevations) may influence the choice between these agents [1] [6].
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In summary, radetinib is an effective therapy for patients with CML-CP who are resistant or intolerant to
prior TKI treatment, with robust clinical trial data supporting its use. Its application should be guided by

mutation testing to identify patients most likely to benefit.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s547893?utm_src=pdf-body
https://www.smolecule.com/products/s547893?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10807643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8508378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5505321/
https://www.sciencedirect.com/topics/medicine-and-dentistry/radotinib
https://www.pharmacytimes.com/view/targeted-therapy-allows-patients-to-live-with-cml
https://www.smolecule.com/products/b547893#radotinib-efficacy-in-tki-resistant-cml-patients
https://www.smolecule.com/products/b547893#radotinib-efficacy-in-tki-resistant-cml-patients
https://www.smolecule.com/products/b547893#radotinib-efficacy-in-tki-resistant-cml-patients
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547893?utm_src=pdf-bulk
https://www.smolecule.com/products/s547893?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s547893?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

